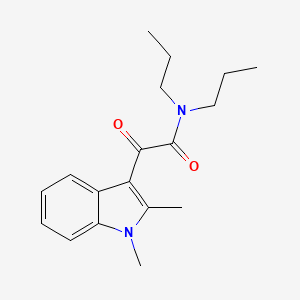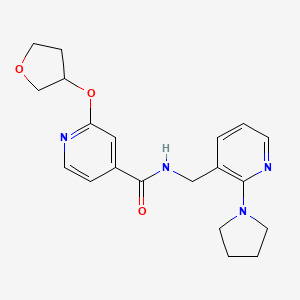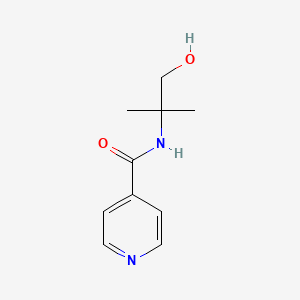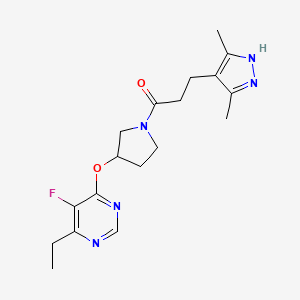
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of indole, a naturally occurring compound found in many plants and animals. In recent years, DPA has gained attention for its potential use in the study of various biological processes, including cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
Novel Syntheses and Derivatives
Research into 2-(1,2-Dimethyl-1H-Indol-3-yl)-2-oxo-N,N-dipropylacetamide and related compounds has led to the discovery of novel syntheses and derivatives with potential applications in medicinal chemistry. For instance, studies have demonstrated innovative synthetic routes for indole derivatives, showcasing the versatility and potential of these compounds in drug development and organic chemistry. These syntheses often involve intramolecular nucleophilic aromatic substitution, highlighting the complex chemical behaviors and potential for creating structurally diverse molecules with unique biological activities (Kametani, Ohsawa, & Ihara, 1981).
Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of this compound derivatives have been extensively studied, revealing a range of potential therapeutic applications. For example, derivatives have shown potent inotropic activity in dog models, indicating potential applications in treating heart conditions (Robertson et al., 1986). Additionally, the study of analogues like Modafinil and its impacts on dopamine uptake suggests potential for treating psychostimulant abuse, further demonstrating the compound's relevance in neuroscience and addiction medicine (Okunola-Bakare et al., 2014).
Environmental and Analytical Chemistry Applications
In the field of environmental and analytical chemistry, derivatives of this compound have been utilized as molecular probes for sensitive detection of carbonyl compounds in water samples. This application underscores the compound's utility in environmental monitoring and pollution assessment, demonstrating its role beyond pharmaceuticals (Houdier et al., 2000).
Contributions to Neurochemistry and Behavioral Sciences
Explorations into the neurobiochemical effects of Aspartame, a related dipeptide sweetener, have shed light on the complex interactions between dietary compounds and neurotransmitter systems. This research has implications for understanding the neurological and behavioral impacts of synthetic sweeteners, potentially influencing dietary guidelines and public health policies (Coulombe & Sharma, 1986).
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-11-20(12-6-2)18(22)17(21)16-13(3)19(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFCIPRPLKYRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2955544.png)
![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)
![N-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2955551.png)
![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)



![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)
